molecular formula C11H11NO7 B8555057 4-Nitrophenyl Propionyloxymethyl Carbonate

4-Nitrophenyl Propionyloxymethyl Carbonate

Cat. No. B8555057
M. Wt: 269.21 g/mol
InChI Key: QEXRDKAXGSPPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05401868

Procedure details

4-Methylmorpholine (0.67 mL, 6.0 mmol) is added to a suspension of 4-nitrophenol (0.83 g, 6.0 mmol) in CH2Cl2 (10 mL) with stirring. A solution of 7c (1.27 g, 95% purity, 7.2 mmol) in CH2Cl2 (3 mL) is added during 20 min followed by stirring at 0° C. (30 min) and overnight at room temperature. After filtration the filtrate is evaporated and the residue partitioned between ice-cold Et2O (25 mL) and H2O (25 mL). The organic phase is extracted with ice-cold 0.5N NaOH (10 mL), H2O (3×15 mL), dried (MgSO4) and evaporated. The residue (1.50 g) is extracted with hexane (2×10 mL) to leave the title compound (0.98 g, 61%), mp 35°-36° C.
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
CN1CCOCC1.[N+:8]([C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)([O-:10])=[O:9].[C:18](Cl)(=[O:26])[O:19][CH2:20][O:21][C:22](=[O:25])[CH2:23][CH3:24]>C(Cl)Cl>[C:18](=[O:26])([O:19][CH2:20][O:21][C:22](=[O:25])[CH2:23][CH3:24])[O:17][C:14]1[CH:15]=[CH:16][C:11]([N+:8]([O-:10])=[O:9])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0.67 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0.83 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
C(OCOC(CC)=O)(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 0° C. (30 min) and overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration the filtrate
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ice-cold Et2O (25 mL) and H2O (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with ice-cold 0.5N NaOH (10 mL), H2O (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue (1.50 g) is extracted with hexane (2×10 mL)

Outcomes

Product
Name
Type
product
Smiles
C(OC1=CC=C(C=C1)[N+](=O)[O-])(OCOC(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.